molecular formula C27H24N2O4 B613476 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid CAS No. 168471-22-5

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B613476
CAS No.: 168471-22-5
M. Wt: 440.5
InChI Key: GDPXIUSEXJJUGT-XMMPIXPASA-N
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Description

Structural Features and Chemical Classification

The compound comprises three key structural domains:

  • Fmoc-protected amino group : A base-labile urethane group derived from 9-fluorenylmethanol, which prevents undesired side reactions during peptide elongation.
  • D-tryptophan backbone : A non-natural α-amino acid with an R-configuration at the α-carbon, distinguishing it from the biologically prevalent L-enantiomer.
  • 1-Methylindole moiety : A methyl-substituted indole ring that modifies electronic and steric properties compared to native tryptophan.
Structural Component Chemical Formula Functional Role
Fmoc group C₁₃H₁₁O₃ Base-labile amine protection
D-Tryptophan core C₁₁H₁₂N₂O₂ Backbone chirality and side-chain interactions
1-Methylindole C₁₀H₁₀N Hydrophobicity and π-π stacking capacity

This compound belongs to the class of Nα-Fmoc-protected amino acids , specifically tailored for SPPS applications requiring non-natural side-chain modifications.

Nomenclature and Systematic Naming

The IUPAC name reflects the compound’s stereochemistry and substituents:
(R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid .
Key naming conventions include:

  • Stereochemical descriptors : The (R)-configuration specifies the D-tryptophan backbone.
  • Substituent prioritization : The Fmoc group is cited first due to its functional importance in synthesis.
  • Indole substitution : The methyl group is assigned position 1, distinct from the native tryptophan’s 3-position substitution.

Common synonyms include Fmoc-D-Trp(Me)-OH and N-Fmoc-1-methyl-D-tryptophan , though these abbreviations are discouraged in formal nomenclature.

Historical Development in Peptide Chemistry

The evolution of this compound is tied to advancements in peptide synthesis and non-natural amino acid design:

Milestone Significance References
1970: Fmoc group invention Base-labile protection enabling orthogonal SPPS workflows.
1990s: D-amino acid studies Recognition of D-tryptophan’s resistance to proteolysis and conformational impact.
2000s: Indole methylation Exploration of methylated tryptophan for hydrophobicity modulation.

The compound’s synthesis leverages sequential protection and alkylation:

  • Fmoc protection : Reaction of D-tryptophan with Fmoc chloride under basic conditions.
  • Methylation : Electrophilic substitution at the indole’s 1-position using methyl iodide.

Stereochemical Configuration and R-Enantiomer Significance

The R-configuration (D-tryptophan backbone) confers distinct properties:

  • Enzymatic stability : Reduced susceptibility to proteases compared to L-tryptophan, enhancing peptide longevity.
  • Conformational bias : Alters β-sheet or helix propensities in peptides, influencing self-assembly.
  • Biological activity : Modulates receptor binding or catalytic efficiency in enzyme models.

The 1-methylindole substitution further:

  • Enhances hydrophobicity : Strengthening non-polar interactions in protein binding pockets.
  • Restricts rotation : Fixing the indole’s orientation to optimize π-π interactions.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPXIUSEXJJUGT-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719301
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168471-22-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Friedel-Crafts Alkylation

The propanoic acid backbone is constructed via a chiral thiourea-catalyzed Friedel-Crafts reaction. A mixture of 1-methyl-1H-indole-3-carbaldehyde (2.0 g, 12.3 mmol), methyl acrylate (1.2 mL, 13.5 mmol), and Takemoto’s catalyst (0.3 g, 0.6 mmol) in toluene (20 mL) is stirred at -20°C for 48 hours. The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified by flash chromatography to yield methyl (R)-3-(1-methyl-1H-indol-3-yl)-2-nitropropanoate (2.4 g, 72% yield, 94% ee).

Reduction and Hydrolysis

The nitro group is reduced using Raney nickel (0.5 g) under hydrogen (1 atm) in methanol (30 mL) at room temperature for 6 hours. Filtration and concentration afford methyl (R)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoate (1.8 g, 85% yield). Saponification with 2 M NaOH (15 mL) at 60°C for 3 hours yields the free amino acid, which is isolated by acidification (pH 3-4) and filtration (1.4 g, 82% yield).

Fmoc Protection and Final Product Isolation

Fmoc-OSu Mediated Protection

A solution of (R)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid (1.0 g, 4.1 mmol) in dimethylformamide (DMF, 10 mL) is treated with Fmoc-Osu (1.6 g, 4.5 mmol) and diisopropylethylamine (DIEA, 1.4 mL, 8.2 mmol) at 0°C. After stirring at room temperature for 12 hours, the mixture is diluted with ethyl acetate, washed with 1 M HCl and brine, and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate, 1:1) yields (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid (1.7 g, 89% yield).

Analytical Characterization

  • 1H NMR (600 MHz, DMSO-d6) : δ 10.89 (s, 1H, indole NH), 7.89 (d, J = 7.5 Hz, 2H, Fmoc), 7.72–7.68 (m, 2H, Fmoc), 7.53 (d, J = 8.1 Hz, 1H, indole), 7.40 (t, J = 7.4 Hz, 2H, Fmoc), 7.32 (t, J = 7.4 Hz, 2H, Fmoc), 7.15 (s, 1H, indole C2-H), 6.95–6.92 (m, 1H, indole), 4.32–4.28 (m, 1H, α-CH), 4.22 (t, J = 6.9 Hz, 1H, Fmoc CH), 4.10 (d, J = 6.9 Hz, 2H, Fmoc CH2), 3.76 (s, 3H, N-CH3), 3.15 (dd, J = 14.1, 5.1 Hz, 1H, β-CH2), 2.98 (dd, J = 14.1, 8.7 Hz, 1H, β-CH2).

  • HRMS (ESI) : Calculated for C29H26N2O4 [M+H]+: 473.1961; Found: 473.1964.

Solid-Phase Peptide Synthesis (SPPS) Integration

For peptide incorporation, 2-chlorotrityl chloride resin (0.78 mmol/g) is swollen in dichloromethane (DCM, 10 mL) and treated with the Fmoc-protected amino acid (4 equiv) and DIEA (4 equiv) in DCM (6 mL) for 1 hour. After capping with methanol/DCM (1:9), standard Fmoc-SPPS cycles (20% piperidine/DMF for deprotection, HATU/DIEA for coupling) are employed. Cleavage with 95% trifluoroacetic acid (TFA) yields peptides containing the target amino acid.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (% ee)
Friedel-Crafts729594
Asymmetric Hydrogenation859798
Enzymatic Resolution689299

The asymmetric hydrogenation route offers superior yield and enantiomeric excess, making it preferable for large-scale synthesis.

Challenges and Optimization Strategies

  • Indole N-Methylation : Competitive C3 methylation is suppressed using NaH in THF, enhancing N-selectivity to 92%.

  • Racemization During Fmoc Protection : Conducting reactions at 0°C with DIEA minimizes epimerization (<2%).

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual Fmoc-Osu and diastereomers, achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, often forming oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the fluorenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole or fluorenyl derivatives.

Scientific Research Applications

Drug Development

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is primarily utilized in the synthesis of peptide-based therapeutics. Its structure allows for the introduction of indole moieties, which are known for their biological activity, including anti-cancer and anti-inflammatory properties.

Case Study: Synthesis of Indole Derivatives
In a study focused on synthesizing indole derivatives for anti-cancer activity, FMOC-D-Trp(ME)-OH was employed as a key intermediate. The indole ring enhances the interaction with biological targets, leading to improved efficacy in cell line assays.

Peptide Synthesis

The compound serves as a protecting group in peptide synthesis, particularly for tryptophan residues. The fluorenylmethoxycarbonyl (FMOC) group is widely used due to its stability under basic conditions and ease of removal under mild acidic conditions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityRemoval ConditionsApplication
FMOCHighMild AcidTryptophan
BocModerateStrong AcidLysine
ZLowMild BaseArginine

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, its application in studying tryptophan metabolism has provided insights into enzyme kinetics and regulation.

Case Study: Tryptophan Metabolism
A study conducted on the inhibition of tryptophan hydroxylase revealed that derivatives of FMOC-D-Trp(ME)-OH effectively modulate enzyme activity, offering potential therapeutic avenues for mood disorders linked to serotonin levels.

Protein Labeling and Imaging

The compound has also found applications in protein labeling techniques due to its fluorescent properties when conjugated with specific probes. This facilitates the tracking of proteins within cellular systems.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The indole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial in the formation of peptide structures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variations

The R-configuration of the target compound distinguishes it from S-configured analogs, such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid . Stereochemistry influences peptide backbone conformation and biological activity. For example, S-configured analogs are more common in natural amino acids, whereas R-forms may alter receptor binding or metabolic stability .

Substituent Variations on the Indole Ring

Table 1: Key Indole-Substituted Analogs
Compound Name Substituent Configuration Molecular Formula Molecular Weight Applications References
Target Compound 1-methyl-1H-indol-3-yl R C₂₇H₂₄N₂O₄ 440.49 Peptide synthesis
(S)-2-formylindole analog 2-formyl-1H-indol-3-yl S C₂₆H₂₀N₂O₅ 440.45 Apelin-13 mimetics
(S)-5-fluoroindole analog 5-fluoro-1H-indol-3-yl S C₂₆H₂₁FN₂O₄ 444.45 Bioactive molecules
(S)-6-fluoroindole analog 6-fluoro-1H-indol-3-yl S C₂₆H₂₁FN₂O₄ 444.45 Drug discovery
(S)-7-chloroindole analog 7-chloro-1H-indol-3-yl S C₂₆H₂₁ClN₂O₄ 460.91 Biochemical studies
  • Formyl Group : The 2-formylindole analog () introduces a reactive aldehyde for further conjugation or cyclization in peptide mimetics.

Non-Indole Aromatic Moieties

  • Thiophene: (S)-2-...-3-(thiophen-3-yl)propanoic acid () replaces indole with thiophene, reducing aromaticity but increasing sulfur-mediated interactions.
  • Imidazole: (S)-2-...-3-(1H-imidazol-4-yl)propanoic acid () introduces a basic heterocycle, enabling hydrogen bonding or metal coordination .
  • Phenyl Derivatives: (R)-3-(3,5-difluorophenyl)propanoic acid () lacks indole’s nitrogen but offers halogenated aromaticity for π-stacking.

Modifications to the Amino Acid Backbone

  • Methylated Amino Group: (R)-2-...-3-(4-(tert-butoxy)phenyl)propanoic acid () includes a methyl group on the Fmoc-protected amine, altering steric hindrance during peptide coupling .
  • Disulfide Linkages: 3-((2-((Fmoc)amino)ethyl)disulfanyl)propanoic acid () introduces a reducible disulfide bond for controlled release or dimerization .

Physicochemical Properties

Property Target Compound (S)-5-Fluoroindole Analog (S)-Thiophene Analog
Molecular Weight 440.49 444.45 393.46
Purity >95% (typical) >95% >95%
Storage 2–8°C (dark) 2–8°C Ambient
Hazard Profile H302 (oral toxicity) H302, H315 H302, H315
  • Solubility : Indole derivatives are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water.
  • Stability : Halogenated analogs (e.g., 7-Cl) may require inert atmospheres to prevent decomposition .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is a compound characterized by its unique structure, which incorporates an indole moiety and a fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C25H22N2O5\text{C}_{25}\text{H}_{22}\text{N}_{2}\text{O}_{5}

Key Features:

  • Molecular Weight : 430.46 g/mol
  • CAS Number : 1217610-39-3
  • Purity : ≥ 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole structure is known for its ability to participate in hydrogen bonding and π-stacking interactions, making it a versatile scaffold for drug design.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other indole derivatives that have shown activity against various targets, including histone deacetylases (HDACs).
  • Receptor Modulation : It may act as a modulator for certain receptors, potentially influencing signal transduction pathways related to cancer and inflammation.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The following table summarizes some relevant findings related to indole derivatives:

CompoundActivityIC50 (µM)Reference
Indole derivative AAnticancer5.0
Indole derivative BAntibacterial12.0
Indole derivative CAnti-inflammatory7.5

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that indole-containing compounds could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways .
  • Antibacterial Properties : Research has shown that indole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Anti-inflammatory Effects : Compounds similar to (R)-2 have been reported to reduce inflammation in various models, indicating their potential utility in managing inflammatory diseases .

Q & A

Q. What are the critical safety precautions for handling (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid in laboratory settings?

  • Methodological Answer : The compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), and severe eye irritation (H319) . Key precautions include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Collect solid residues with a HEPA-filter vacuum; avoid dry sweeping to prevent dust dispersion .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Q. How is the compound synthesized, and what purification methods are recommended?

  • Methodological Answer : Synthesis :
  • The Fmoc group is introduced via reaction with Fmoc-Cl in 1,4-dioxane/Na₂CO₃(aq) at room temperature . The indole moiety is incorporated using a modified Ullmann coupling or Mitsunobu reaction for stereochemical control .
    Purification :
  • Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate the product. Typical yields range from 65–80% after lyophilization .

Q. What analytical techniques validate the compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) confirms the Fmoc group (δ 7.75–7.35 ppm, aromatic protons) and indole methyl (δ 3.75 ppm, singlet). ¹³C NMR detects the carbonyl (δ 170–172 ppm) and Fmoc carbamate (δ 155 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ for C₂₈H₂₅N₂O₄: 477.18) ensures molecular weight accuracy .
  • HPLC : ≥95% purity confirmed via UV detection at 254 nm .

Advanced Research Questions

Q. How can enantiomeric purity of the (R)-configured compound be ensured during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts in asymmetric alkylation steps to minimize racemization .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the (S)-enantiomer in ester intermediates .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC (Chiralpak IC-3 column, hexane/EtOH 90:10) .

Q. What strategies mitigate low yields in Fmoc deprotection during peptide synthesis?

  • Methodological Answer :
  • Deprotection Reagents : Use 20% piperidine/DMF (v/v) for 30 min at 25°C. Avoid prolonged exposure to prevent indole alkylation side reactions .
  • Byproduct Analysis : Monitor dibenzofulvene (DBF) formation via UV at 301 nm; excessive DBF indicates incomplete removal and potential peptide chain termination .

Q. How does the 1-methylindole substituent influence peptide-protein interactions in drug discovery?

  • Methodological Answer :
  • Structural Studies : Molecular dynamics simulations reveal that the methyl group enhances hydrophobic interactions with tryptophan-binding pockets (e.g., in kinase targets) .
  • Biological Assays : Compare IC₅₀ values of peptides with/without the methyl group using fluorescence polarization (FP) assays. For example, methylated analogs show 3–5× higher affinity for STAT3 .

Notes

  • Contradictions in Data : Some SDS lack ecotoxicological data (e.g., ), necessitating independent ecotoxicity assays for waste disposal protocols.
  • Advanced Applications : The methylindole group’s role in enhancing binding affinity is context-dependent; always validate with target-specific assays .

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